9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
Molecular Formula |
C17H17ClN4OS |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-2-ethylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17ClN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21) |
InChI Key |
IWQBNYVGBHCUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Quinazoline Ring Formation
The partially saturated quinazoline core is typically constructed through one of three routes:
Route A: Niementowski Condensation
Reaction of anthranilic acid derivatives with urea/thiourea analogs under acidic conditions yields 4-oxoquinazoline precursors. Optimization studies show phosphoric acid catalysis at 140°C for 6 hr provides 68–72% yields of intermediate 4a (Table 1).
Route B: Cyclization of 2-Aminobenzamides
Microwave-assisted cyclodehydration using POCl₃/PCl₅ mixtures (1:3 molar ratio) at 80°C for 20 min achieves 83% conversion to dihydroquinazolinone derivatives.
Route C: Enzymatic Ring Closure
Recent advances employ lipase-mediated cyclization in ionic liquid media ([BMIM][BF₄]), achieving 91% enantiomeric excess but requiring 48 hr reaction time.
| Method | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Niementowski | H₃PO₄ | 140 | 72 | - |
| POCl₃/PCl₅ | None | 80 | 83 | - |
| Enzymatic | Candida antarctica | 37 | 65 | 91 |
Table 1. Comparative analysis of quinazoline core synthesis methods
Triazole Annulation Strategies
Thetriazolo[5,1-b] fusion is introduced via three principal approaches:
2.2.1. Hydrazine Cyclocondensation
Treatment of 4-oxoquinazoline intermediates with thiosemicarbazide derivatives in refluxing ethanol (78°C, 8 hr) generates the triazole ring through sequential Schiff base formation and iodine-mediated oxidative cyclization (82% yield). Key parameters:
- Stoichiometric I₂ in DMF accelerates ring closure
- Electron-withdrawing groups at C-9 improve cyclization efficiency
2.2.2. Microwave-Assisted Ring Closure
Irradiation (300 W, 120°C) of hydrazine precursors in [BMIM][PF₆] ionic liquid reduces reaction time from 8 hr to 25 min while maintaining 79% yield.
2.2.3. Photochemical Cyclization
UV irradiation (λ = 254 nm) of N-allyl hydrazones in acetonitrile achieves 68% conversion but requires rigorous exclusion of oxygen.
Functionalization of the Heterocyclic Core
Installation of 3-Chlorophenyl Group
The C-9 aryl substituent is introduced through two validated methods:
3.1.1. Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of quinazoline boronic esters with 3-chlorophenyl halides:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Yield: 89% (24 hr at 80°C)
3.1.2. Ullmann-Type Coupling
Copper-mediated arylation using 3-chloroiodobenzene:
Ethylsulfanyl Group Introduction
The C-2 thioether functionality is incorporated via:
3.2.1. Nucleophilic Displacement
Reaction of 2-mercapto precursors with ethyl bromide:
3.2.2. Radical Thiol-Ene Reaction
UV-initiated coupling with ethyl vinyl sulfide:
Optimization of Synthetic Sequences
Order of Functionalization
Comparative studies reveal superior yields when installing the 3-chlorophenyl group prior to triazole annulation (Table 2):
| Sequence | Overall Yield (%) | Purity (%) |
|---|---|---|
| Quinazoline → Triazole → Aryl | 61 | 98 |
| Quinazoline → Aryl → Triazole | 79 | 99 |
| Concurrent Functionalization | 54 | 91 |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote side reactions. Mixed solvent systems (DMF/EtOH 3:1) balance reactivity and selectivity.
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO- d 6):
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.61–7.58 (m, 3H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 3.92–3.85 (m, 2H, CH₂), 3.12–3.05 (m, 2H, CH₂), 2.94–2.87 (m, 2H, CH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).
IR (KBr): ν 2958 (C-H stretch), 1675 (C=O), 1550 (C=N), 1092 (C-S).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the triazole and quinazoline rings allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazoloquinazolinone scaffold exhibits diverse bioactivity and physicochemical properties depending on substituent variations. Below is a comparative analysis of key analogues:
Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Pharmacological Activity
- 9-(4-Hydroxyphenyl)-6,6-dimethyl-... : Activity unspecified but structurally optimized for solubility, suggesting CNS or antimicrobial applications .
- 5-Chloro-8-methyl-2-methylsulfanyl... : Simpler scaffold with uncharacterized bioactivity but favorable logP for blood-brain barrier penetration .
Key Research Findings
Substituent Impact: Chlorophenyl vs. Methoxyphenyl: Chlorine enhances electrophilicity and receptor binding, while methoxy groups improve solubility but reduce logP . Ethylsulfanyl vs.
Synthetic Advancements :
- Reusable catalysts like NGPU improve sustainability, reducing waste and cost .
- Solvent-free protocols (e.g., p-TSA) prioritize energy efficiency and simplicity .
Biological Relevance: The triazoloquinazolinone core is a privileged scaffold in medicinal chemistry, with demonstrated activity across receptor targets (e.g., RXFP4) and microbial systems .
Biological Activity
9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic compound that belongs to the class of triazoloquinazolinones. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 362.91 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.91 g/mol |
| IUPAC Name | This compound |
| CAS Number | 89221-32-9 |
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of triazoloquinazolinones exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds within this class can exhibit broad-spectrum antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .
Case Studies
- In vitro Studies : A study conducted on triazoloquinazolinone derivatives indicated that specific substitutions on the phenyl ring significantly influenced their anti-inflammatory potency. The presence of a chlorophenyl group was associated with enhanced activity against inflammatory markers in vitro.
- Animal Models : In vivo studies using animal models of arthritis demonstrated that administration of triazoloquinazolinone derivatives led to a marked decrease in joint swelling and pain behavior compared to control groups. The reduction in inflammatory cytokines was also noted in serum analysis.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and infection. Specifically:
- Inhibition of NF-kB Pathway : Compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of pro-inflammatory genes.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that further contribute to their anti-inflammatory effects by reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do solvent-free or grinding methods improve efficiency?
- Methodological Answer : Multi-component reactions (MCRs) under solvent-free conditions or using ionic liquid catalysts (e.g., [Bmim]BF₄) significantly enhance reaction efficiency. For example, grinding reactants with a mortar and pestle reduces reaction times (e.g., 12 minutes) and eliminates solvents, aligning with green chemistry principles. Comparative studies show improved yields (up to 95%) and reduced catalyst loading (15 mol%) compared to traditional methods .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H NMR (to confirm substituents like ethylsulfanyl and chlorophenyl groups), LC-MS (for molecular weight verification), and elemental analysis (C/H/N ratios). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation. DFT calculations can further validate electronic properties .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Employ HTRF assays to measure cAMP modulation in RXFP3/RXFP4-overexpressing CHO cells. Secondary assays include pCRE activation, ERK1/2 phosphorylation, and β-arrestin recruitment to assess selectivity and potency. These methods were critical in identifying the compound as a selective RXFP4 agonist .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide rational design of analogs with improved bioactivity?
- Methodological Answer : Focus on modifying the 2-(ethylsulfanyl) and 9-(3-chlorophenyl) groups while preserving the triazoloquinazolinone core. Use molecular docking to predict interactions with target receptors (e.g., RXFP4). Systematic substitutions (e.g., halogenation, hydroxylation) followed by pharmacological profiling reveal key pharmacophores. For example, replacing 3-chlorophenyl with 4-hydroxyphenyl enhanced solubility without compromising activity .
Q. What strategies resolve contradictions in catalytic efficiency reported for similar triazoloquinazolinones?
- Methodological Answer : Compare catalyst systems (e.g., NGPU vs. ionic liquids) under standardized conditions. For instance, NGPU catalysts achieved 90% yield in 30 minutes for analogous compounds, whereas [Bmim]BF₄ reduced time to 12 minutes. Controlled experiments (fixed temperature, solvent, and stoichiometry) isolate catalyst performance variables .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict metabolic stability or toxicity?
- Methodological Answer : Perform DFT calculations to estimate bond dissociation energies (BDEs) for metabolic hotspots (e.g., ethylsulfanyl group). Molecular dynamics simulations model interactions with cytochrome P450 enzymes. Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) quantifies oxidative degradation rates .
Q. What are the best practices for evaluating environmental and handling risks in laboratory settings?
- Methodological Answer : Follow GHS guidelines for flammability, toxicity, and aquatic hazard assessments. Use LC50/EC50 assays (e.g., Daphnia magna toxicity tests) for environmental impact. In labs, prioritize fume hood use, anti-static equipment, and PPE (nitrile gloves, goggles) to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
